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Introduction
The synthesis of terminal alkynes is a fundamental transformation in organic chemistry,

providing key building blocks for the construction of complex molecules, including

pharmaceuticals, agrochemicals, and materials. One of the classic and reliable methods for

preparing terminal alkynes is through the double dehydrohalogenation of vicinal dihalides using

a strong base.[1][2][3] Among the bases employed for this purpose, sodium amide (sodamide,

NaNH₂) in liquid ammonia is particularly effective, especially for the synthesis of terminal

alkynes.[1][2] This method relies on two sequential E2 elimination reactions to form the carbon-

carbon triple bond.[1]

Reaction Mechanism and Principles
The reaction proceeds via a stepwise double elimination (E2) mechanism. In the first step, a

molecule of sodamide abstracts a proton from a carbon atom adjacent to one of the halogens.

Simultaneously, the halide on the neighboring carbon is eliminated, resulting in the formation of

a vinyl halide intermediate. A second molecule of sodamide then abstracts a proton from the

vinyl halide, leading to the elimination of the second halide and the formation of the alkyne.[1]
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For the synthesis of terminal alkynes, a crucial consideration is the acidity of the resulting

alkyne's terminal proton (pKa ≈ 25). Sodamide is a sufficiently strong base to deprotonate the

terminal alkyne, forming a sodium acetylide salt.[2] This necessitates the use of at least three

equivalents of sodamide: two for the double dehydrohalogenation and one to deprotonate the

terminal alkyne product.[2] The reaction is typically quenched with a proton source, such as

water or aqueous ammonium chloride, to regenerate the terminal alkyne.[2]

The use of a strong, non-nucleophilic base like sodamide at low temperatures (liquid ammonia,

-33 °C) helps to favor the formation of the kinetically favored terminal alkyne and minimize

potential side reactions, such as rearrangement to more stable internal alkynes.

Applications in Organic Synthesis
The synthesis of terminal alkynes from vicinal dihalides is a valuable tool in multi-step organic

synthesis. Vicinal dihalides are readily accessible from the corresponding alkenes via

halogenation. This two-step sequence allows for the conversion of an alkene into an alkyne, a

transformation of significant synthetic utility. Terminal alkynes are versatile intermediates that

can undergo a variety of subsequent reactions, including:

C-C Bond Formation: Sonogashira, Suzuki, and Negishi cross-coupling reactions.

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Alkylation: Formation of internal alkynes.

Hydration: To form methyl ketones.

Reduction: To form alkenes or alkanes.

Data Presentation
The following table summarizes representative examples of the synthesis of terminal alkynes

from vicinal dihalides using sodamide.
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Vicinal Dihalide
Terminal Alkyne
Product

Reagents and
Conditions

Yield (%)

Styrene dibromide Phenylacetylene

NaNH₂ (excess),

liquid NH₃, then H₂O

workup

45-52%

1,2-Dibromododecane 1-Dodecyne

NaNH₂ (3 equiv.),

liquid NH₃, then H₂O

workup

~40%

1,2-Dibromooctane 1-Octyne

NaNH₂ (3 equiv.),

liquid NH₃, then H₂O

workup

75-85%

1,2-Dibromo-3,3-

dimethylbutane
3,3-Dimethyl-1-butyne

NaNH₂ (3 equiv.),

liquid NH₃, then H₂O

workup

Good

Note: Yields are highly dependent on the specific substrate and reaction conditions. The yield

for 1-dodecyne is an estimate based on analogous reactions, while the detailed protocol for this

substrate often utilizes KOH.

Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Terminal Alkynes from Vicinal Dihalides

using Sodamide in Liquid Ammonia

Materials:

Vicinal dihalide (1.0 equiv.)

Sodium amide (NaNH₂) (3.0 equiv.)

Anhydrous liquid ammonia (NH₃)

Anhydrous diethyl ether or tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Standard laboratory glassware (three-necked round-bottom flask, condenser, dropping

funnel, etc.)

Dry ice/acetone bath

Procedure:

Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a

magnetic stirrer, a gas inlet, and a dry ice condenser. Ensure all glassware is flame-dried or

oven-dried before use to maintain anhydrous conditions.

Ammonia Condensation: In a well-ventilated fume hood, condense anhydrous ammonia gas

into the reaction flask by passing it through the dry ice condenser.

Sodamide Addition: Carefully add sodium amide (3.0 equivalents) to the liquid ammonia

with stirring.

Dihalide Addition: Dissolve the vicinal dihalide (1.0 equivalent) in a minimal amount of

anhydrous diethyl ether or THF. Add this solution dropwise to the stirred sodium amide
solution in liquid ammonia over a period of 30-60 minutes.

Reaction: Allow the reaction mixture to stir at -33 °C (the boiling point of liquid ammonia) for

2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography

(TLC) if a suitable method is available.

Quenching: After the reaction is complete, carefully quench the reaction by the slow,

dropwise addition of saturated aqueous ammonium chloride solution until the evolution of

ammonia gas ceases.

Workup: Allow the ammonia to evaporate in the fume hood. Add water to dissolve the

inorganic salts and transfer the mixture to a separatory funnel.

Extraction: Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
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Drying and Concentration: Combine the organic extracts, wash with brine, and dry over

anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the

solvent under reduced pressure using a rotary evaporator.

Purification: Purify the crude terminal alkyne by distillation or column chromatography on

silica gel, depending on its physical properties.

Protocol 2: Synthesis of Phenylacetylene from Styrene Dibromide

Materials:

Styrene dibromide (1.0 equiv., e.g., 528 g, 2.0 mol)

Sodium amide (NaNH₂) (excess, prepared in situ from sodium metal)

Sodium metal (e.g., 104 g, 4.5 g-atom)

Anhydrous liquid ammonia (~3 L)

Ferric nitrate nonahydrate (catalyst, ~1 g)

Diethyl ether

Water

Anhydrous magnesium sulfate

Procedure:

Preparation of Sodamide: In a 5-L three-necked flask equipped with a powerful mechanical

stirrer and a dry-ice condenser, condense approximately 3 L of anhydrous liquid ammonia.

Add about 1 g of ferric nitrate nonahydrate. While stirring vigorously, add 104 g (4.5 g-atom)

of sodium metal in small pieces over 1-2 hours. The formation of sodium amide is indicated

by a color change from deep blue to gray.

Addition of Styrene Dibromide: To the freshly prepared suspension of sodium amide in

liquid ammonia, add a solution of 528 g (2.0 mol) of styrene dibromide in an equal volume of

diethyl ether dropwise over 2-3 hours with continuous stirring.
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Reaction: After the addition is complete, continue stirring the reaction mixture for an

additional 2-3 hours at the reflux temperature of liquid ammonia (-33 °C).

Workup: Carefully add water to the reaction mixture to decompose the excess sodium
amide and the sodium acetylide. Allow the ammonia to evaporate overnight in a fume hood.

Extraction: Add more water to dissolve the inorganic salts and extract the aqueous layer with

diethyl ether (3 x 500 mL).

Drying and Concentration: Combine the ethereal extracts, wash with water and brine, and

dry over anhydrous magnesium sulfate. Filter and remove the diethyl ether by distillation at

atmospheric pressure.

Purification: The crude phenylacetylene is then purified by vacuum distillation to yield the

final product. The reported yield for this procedure is typically in the range of 45-52%.
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Step 1: First E2 Elimination

Step 2: Second E2 Elimination

Step 3: Deprotonation (for Terminal Alkynes)

Step 4: Protonation

Vicinal Dihalide Vinyl Halide Intermediate- HX

Alkyne- HX

NaNH₂

NH₃

NaX

Sodium Acetylide- H⁺

NaNH₂

NH₃

NaX

Terminal Alkyne+ H⁺

NaNH₂
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Caption: Reaction mechanism for the synthesis of terminal alkynes.
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Start

Assemble and Dry Glassware

Condense Anhydrous Liquid Ammonia

Add Sodium Amide

Add Vicinal Dihalide Solution

Stir at -33 °C for 2-4 hours

Quench with Saturated aq. NH₄Cl

Evaporate Ammonia

Aqueous Workup and Extraction

Dry and Concentrate Organic Phase

Purify by Distillation or Chromatography

Obtain Pure Terminal Alkyne

Click to download full resolution via product page

Caption: General experimental workflow for alkyne synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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